

# An In-depth Technical Guide to (R)-3-Hydroxypyrrolidine Hydrochloride

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## Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidine hydrochloride

Cat. No.: B113747

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **(R)-3-Hydroxypyrrolidine hydrochloride**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Structure and Properties

**(R)-3-Hydroxypyrrolidine hydrochloride** is a chiral pyrrolidine derivative widely utilized as a building block in the synthesis of various pharmaceutical compounds.[\[1\]](#)[\[2\]](#) Its structure consists of a five-membered nitrogen-containing ring with a hydroxyl group at the third position, and it is supplied as a hydrochloride salt. The presence of the chiral center and the hydroxyl functional group makes it a valuable intermediate for creating complex, biologically active molecules.[\[1\]](#)

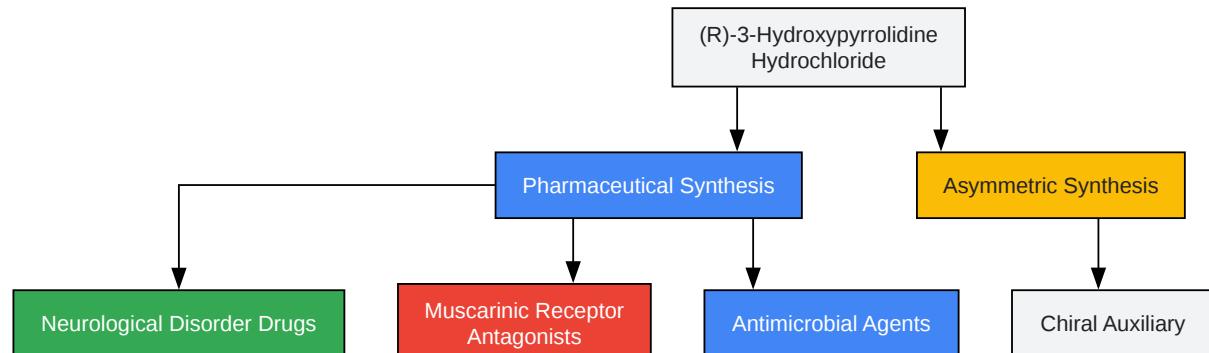
Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	104706-47-0	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO·HCl	<a href="#">[1]</a>
Molecular Weight	123.58 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-white to yellow or pale brown crystal powder/solid	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	102 - 107 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Optical Rotation	$[\alpha]D^{20} = -7.5 \pm 1^\circ$ (c=3.5 in CH <sub>3</sub> OH)	<a href="#">[1]</a>
Solubility	Soluble in DMSO and water.	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis of (R)-3-Hydroxypyrrolidine Hydrochloride

A common synthetic route to **(R)-3-Hydroxypyrrolidine hydrochloride** involves the decarboxylation of trans-4-hydroxy-L-proline.[\[6\]](#) An alternative approach begins with chiral 3-chloro-2-hydroxypropionitrile, which undergoes protection of the hydroxyl group, reduction of the nitrile, and subsequent cyclization.

Below is a generalized workflow for the synthesis starting from a protected chiral precursor.



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